![molecular formula C9H8ClNO2 B12864953 2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
2-Chloro-4-ethoxybenzo[d]oxazole
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Overview
Description
2-Chloro-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield an oxazole derivative with additional functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Chloro-4-ethoxybenzo[d]oxazole exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as 15.21 µM and 20.50 µM, respectively, indicating moderate cytotoxicity compared to known anticancer agents like Sorafenib.
Mechanism of Action
The compound's mechanism involves several pathways:
- Enzyme Inhibition : It may inhibit kinases involved in cell proliferation.
- DNA Interaction : It can interact with DNA, potentially leading to cell cycle arrest.
- Quorum Sensing Interference : In microbial contexts, it disrupts bacterial communication pathways, affecting biofilm formation and virulence.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development. The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further research in the field of infectious diseases .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 µg/ml |
Escherichia coli | 62.5 µg/ml |
Bacillus subtilis | 125 µg/ml |
Pseudomonas aeruginosa | 62.5 µg/ml |
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it a valuable building block in the pharmaceutical industry for developing new drugs and materials .
Case Studies
Several case studies highlight the effectiveness and potential of this compound:
- Antimicrobial Efficacy Against Resistant Strains : A study showcased its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating resistant infections .
- Cancer Therapeutics Development : Research revealed that derivatives of this compound, through structural modifications, showed enhanced anticancer activity, emphasizing the importance of chemical diversity in drug design.
- Formulation Development : Investigations into formulation strategies incorporating this compound have demonstrated improved stability and bioavailability in drug delivery systems, enhancing therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases or protein kinases. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-Chloro-4-ethoxybenzo[d]oxazole is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 |
InChI Key |
NBSXKPHHMVDTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)Cl |
Origin of Product |
United States |
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